2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 2106385-89-9
VCID: VC2778877
InChI: InChI=1S/C10H15NO2/c1-3-13-10(12)8(2)7-9-5-4-6-11-9/h4-6,8,11H,3,7H2,1-2H3
SMILES: CCOC(=O)C(C)CC1=CC=CN1
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester

CAS No.: 2106385-89-9

Cat. No.: VC2778877

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester - 2106385-89-9

Specification

CAS No. 2106385-89-9
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate
Standard InChI InChI=1S/C10H15NO2/c1-3-13-10(12)8(2)7-9-5-4-6-11-9/h4-6,8,11H,3,7H2,1-2H3
Standard InChI Key BLWSAKPYLYBSDM-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)CC1=CC=CN1
Canonical SMILES CCOC(=O)C(C)CC1=CC=CN1

Introduction

Overview of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid Ethyl Ester

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester is a chemical compound with the molecular formula C10H13NO2C_{10}H_{13}NO_2 and a CAS number of 2106385-89-9. This compound is classified as an ethyl ester derivative of propionic acid, featuring a pyrrole ring that contributes to its unique chemical properties. The structure of the compound is significant for its potential applications in pharmaceuticals and organic synthesis.

Synthesis and Reactions

The synthesis of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester typically involves the reaction between 2-methylpropanoic acid and pyrrole derivatives under acidic or basic conditions, often utilizing coupling agents to facilitate the formation of the ester bond.

Reaction Mechanism

The reaction mechanism generally follows these steps:

  • Activation of the Acid: The carboxylic acid is activated through protonation or by using coupling agents.

  • Nucleophilic Attack: The nitrogen in the pyrrole acts as a nucleophile, attacking the carbonyl carbon of the activated acid.

  • Formation of the Ester: The subsequent elimination of water leads to the formation of the ethyl ester.

Pharmaceutical Applications

Due to its structural characteristics, this compound may exhibit biological activity, making it a candidate for further research in drug development, particularly in areas related to neurochemistry and anti-inflammatory agents.

Industrial Applications

The compound can be utilized in various industrial applications, including:

  • Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

  • Flavor and Fragrance Industry: Potential use in formulations due to its aromatic properties.

Health Risks

While specific studies on this compound are sparse, related compounds have been evaluated for their toxicological profiles, indicating that careful handling and risk assessments are necessary when working with similar substances.

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